N-Methyl Prochlorperazine Iodide
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Overview
Description
N-Methyl Prochlorperazine Iodide is a chemical compound derived from prochlorperazine, a phenothiazine derivative Prochlorperazine is widely used as an antiemetic and antipsychotic agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Prochlorperazine Iodide typically involves the methylation of prochlorperazine. One common method is the reaction of prochlorperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Prochlorperazine Iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be displaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield N-alkylated derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
N-Methyl Prochlorperazine Iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl Prochlorperazine Iodide is primarily related to its anti-dopaminergic effects. It blocks D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. This inhibition results in the blockade of postsynaptic dopamine receptors in the mesolimbic system, leading to increased dopamine turnover . Additionally, it exhibits strong alpha-adrenergic and anticholinergic blocking effects .
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: The parent compound, used as an antiemetic and antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A phenothiazine derivative with a longer duration of action.
Uniqueness
The methylation increases its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects more efficiently .
Properties
Molecular Formula |
C21H27ClIN3S |
---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
2-chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;iodide |
InChI |
InChI=1S/C21H27ClN3S.HI/c1-25(2)14-12-23(13-15-25)10-5-11-24-18-6-3-4-7-20(18)26-21-9-8-17(22)16-19(21)24;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BIMUGSVDXHTKJF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.[I-] |
Origin of Product |
United States |
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